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Compound of Interest

Compound Name:
5-Fluoro-2-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1326333 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-
(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and

materials science. This document outlines its chemical structure, physicochemical properties,

and detailed experimental protocols for its application, with a focus on its role in the synthesis

of complex organic molecules.

Compound Identification and Properties
5-Fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound featuring a

phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a boronic acid moiety.

[1] This unique combination of functional groups imparts desirable characteristics for chemical

synthesis, particularly in the development of novel therapeutic agents.[2][3] The presence of

the trifluoromethyl group can enhance lipophilicity and influence electronic properties, while the

fluorine atom can affect stability and solubility.[1]

Chemical Structure:
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Figure 1. Chemical structure of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid.

Table 1: Compound Identification and Physicochemical Properties

Parameter Value Reference

IUPAC Name

[5-Fluoro-2-

(trifluoromethyl)phenyl]boronic

acid

[1]

CAS Number 928053-97-8 [3]

Molecular Formula C₇H₅BF₄O₂ [3]

Molecular Weight 207.92 g/mol [3]

Appearance Off-white solid [1]

Purity Typically ≥97% [1][2]

SMILES OB(O)c1c(ccc(c1)F)C(F)(F)F [1]

InChI

InChI=1S/C7H5BF4O2/c9-4-1-

2-5(7(10,11)12)6(3-

4)8(13)14/h1-3,13-14H

[1]

Note: Some properties like melting point are not readily available for this specific isomer. The

related isomer, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7), has a

reported melting point of 104-109 °C.[4]
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Applications in Research and Drug Development
The strategic placement of fluorine and trifluoromethyl groups on the phenylboronic acid

scaffold makes this compound a valuable reagent in several areas:

Suzuki-Miyaura Cross-Coupling: It serves as a crucial building block for creating carbon-

carbon bonds, enabling the synthesis of complex biaryl molecules.[1] Fluorinated biaryls are

significant motifs in many pharmaceutical compounds.

Medicinal Chemistry: The compound is used in the preparation of inhibitors for targets such

as the kinesin spindle protein (KSP), which is explored in oncology for its role in cell division.

The fluorine and CF₃ groups can enhance metabolic stability and binding affinity of the final

drug candidates.[5]

Materials Science: The electronic properties imparted by the fluoro- and trifluoromethyl-

substituents make it a useful precursor for advanced organic materials with specific optical or

electronic characteristics.[1]

Experimental Protocols
The following sections provide detailed methodologies for common applications of 5-Fluoro-2-
(trifluoromethyl)phenylboronic acid.

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl

halide and 5-Fluoro-2-(trifluoromethyl)phenylboronic acid. The workflow for this reaction is

illustrated in the diagram below.

Start: Assemble Reactants

1. Aryl Halide (1.0 eq)
2. Boronic Acid (1.2 eq)

3. Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
4. Base (e.g., K₂CO₃, 2.0 eq)

Preparation Add Degassed Solvent
(e.g., Toluene/Ethanol/H₂O)

Heat Mixture
(e.g., 80-100 °C)

Under Inert Atmosphere (N₂ or Ar)

Reaction Setup
Aqueous Workup:

- Cool to RT
- Dilute with Water

- Extract with Organic Solvent

Post-Reaction
Purification:

- Dry Organic Layer (e.g., MgSO₄)
- Concentrate in vacuo

- Purify by Column Chromatography

Isolation Final Product:
Biaryl Compound

Final Step

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:
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5-Fluoro-2-(trifluoromethyl)phenylboronic acid (1.2 equivalents)

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05

equivalents)

Base (e.g., potassium carbonate, K₂CO₃) (2.0 equivalents)

Degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl

halide, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent mixture to the vessel via syringe.

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress

using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, cool the mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three

times.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

(MgSO₄).

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

biaryl compound.
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The utility of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid in drug discovery stems from

the advantageous properties conferred by its fluorine and trifluoromethyl substituents. The

diagram below illustrates the logical flow from the compound's structural features to its impact

on drug candidate profiles.

5-Fluoro-2-(trifluoromethyl)
phenylboronic acid

Key Physicochemical Properties Synthetic Utility

Increased Lipophilicity
(from -CF₃ group)

Blocked Metabolic Sites
(C-F bond strength)

Altered pKa & Electrostatics
(from F and -CF₃)

Enhanced Pharmacokinetics
(e.g., cell permeability, half-life)

Improved Pharmacodynamics
(e.g., target binding)

Versatile Building Block
(Suzuki Coupling)

Improved Drug Candidate Profile

Enables Synthesis of
Novel Scaffolds

Click to download full resolution via product page

Impact of structural features on drug development outcomes.

Safety and Handling
Handle 5-Fluoro-2-(trifluoromethyl)phenylboronic acid in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information,

refer to the Safety Data Sheet (SDS) provided by the supplier.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents. Keep the container tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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